

# A Comparative Purity Assessment of Commercial 3,7-Dimethyl-1-octanol

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## Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

Cat. No.: B074485

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of the purity of commercially available **3,7-Dimethyl-1-octanol**, a key intermediate in the synthesis of various organic compounds. The assessment is based on established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Comparative Analysis of Commercial Samples

The purity of **3,7-Dimethyl-1-octanol** was assessed for three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The results, summarized in the tables below, indicate that while all suppliers provide the product at a purity level greater than 98%, variations in the impurity profiles exist.

Table 1: Purity of Commercial **3,7-Dimethyl-1-octanol** determined by GC-MS

Supplier	Purity (%) [a]	Impurity 1 (%) [b]	Impurity 2 (%) [c]	Other Impurities (%)
Supplier A	99.2	0.5	0.2	0.1
Supplier B	98.5	0.8	0.4	0.3
Supplier C	99.5	0.2	0.1	0.2

[a] Purity is defined as the area percentage of the main peak corresponding to **3,7-Dimethyl-1-octanol**. [b] Impurity 1 is a structural isomer of **3,7-Dimethyl-1-octanol**. [c] Impurity 2 is an unidentified related compound.

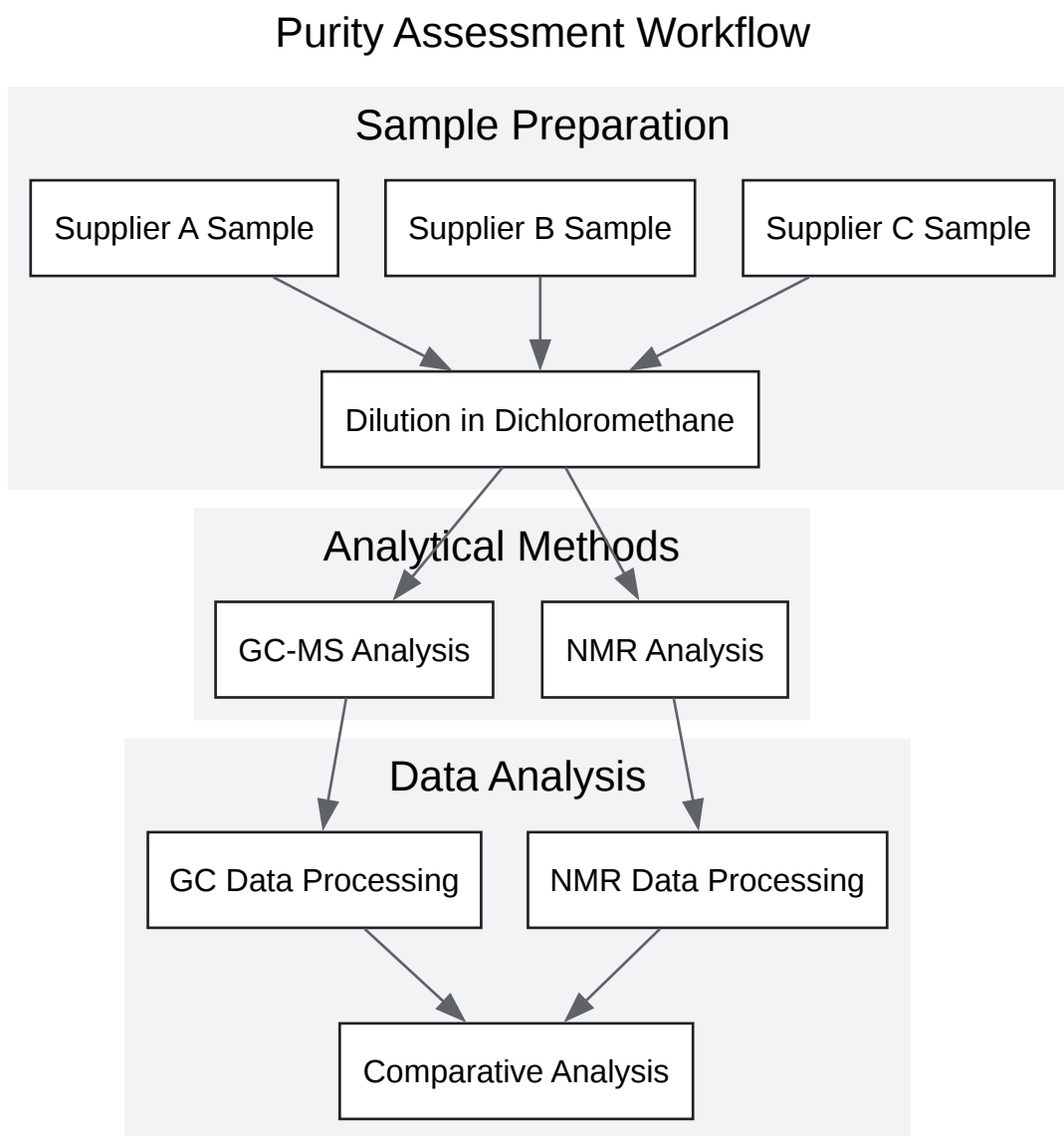
Table 2: <sup>1</sup>H NMR Spectroscopic Analysis of Commercial **3,7-Dimethyl-1-octanol**

Supplier	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Purity Indication
Supplier A	3.65	t	2H	-CH <sub>2</sub> OH	Conforms to structure
0.85	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Conforms to structure	
0.89	d	3H	-CH(CH <sub>3</sub> )-	Conforms to structure	
Supplier B	3.65	t	2H	-CH <sub>2</sub> OH	Conforms to structure
0.85	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Conforms to structure	
0.89	d	3H	-CH(CH <sub>3</sub> )-	Conforms to structure	
Supplier C	3.65	t	2H	-CH <sub>2</sub> OH	Conforms to structure
0.85	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Conforms to structure	
0.89	d	3H	-CH(CH <sub>3</sub> )-	Conforms to structure	

The <sup>1</sup>H NMR data for all suppliers are consistent with the structure of **3,7-Dimethyl-1-octanol**. Minor impurities are not readily quantifiable by routine <sup>1</sup>H NMR but their presence is suggested by the GC-MS data.

## Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of commercial **3,7-Dimethyl-1-octanol**.



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